molecular formula C10H12O2 B1586352 5'-Ethyl-2'-hydroxyacetophenone CAS No. 24539-92-2

5'-Ethyl-2'-hydroxyacetophenone

Cat. No. B1586352
CAS RN: 24539-92-2
M. Wt: 164.2 g/mol
InChI Key: GSTOHKXQBZZTPF-UHFFFAOYSA-N
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Description

5’-Ethyl-2’-hydroxyacetophenone is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

5’-Ethyl-2’-hydroxyacetophenone is a substance used for research and development . The specific physical and chemical properties of this compound are not explicitly mentioned in the available literature.

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Chemical Engineering and Catalysis .

Summary of the Application

The selective hydrodeoxygenation of hydroxyacetophenone derivatives, including “5’-Ethyl-2’-hydroxyacetophenone”, opens a versatile pathway for the production of valuable substituted ethylphenols from readily available substrates . These ethylphenols are important as building blocks for the production of fine chemicals, polymers, and pharmaceuticals .

Results or Outcomes

The result is a broad range of hydroxyacetophenone derivatives that are effectively and selectively hydrodeoxygenated using the Fe25Ru75@SILP catalyst, giving access to valuable substituted ethylphenols .

Safety And Hazards

5’-Ethyl-2’-hydroxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1-(5-ethyl-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOHKXQBZZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374523
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Ethyl-2'-hydroxyacetophenone

CAS RN

24539-92-2
Record name 5'-Ethyl-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24539-92-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EN Givens, PB Venuto, LG Alexakos - Journal of Chemical and …, 1969 - ACS Publications
Preparation of substituted 2-hydroxyacetophenones and 2-ethylphenols is reported, along with their mass spectra and NMR data. 2-Hydroxyacetophenones were prepared by the Fries …
Number of citations: 5 pubs.acs.org
DK Herron, T Goodson, NG Bollinger… - Journal of medicinal …, 1992 - ACS Publications
A series of hydroxyacetophenones was prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists, culminating in l-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(lR-tetrazol-5-yl) heptyl] …
Number of citations: 61 pubs.acs.org
P Naylor, GR Ramage, F Schofield - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… A Claisen condensation with ethyl oxalate and 4-benzyloxy-5-ethyl-2-hydroxyacetophenone … Crystallisation from ethanol (charcoal) gave 4-benzyloxy-5-ethyl-2-hydroxyacetophenone …
Number of citations: 18 pubs.rsc.org
CR Jacobson, KR Brower… - The Journal of Organic …, 1953 - ACS Publications
… 4-Benzyloxy-5-ethyl-2-hydroxyacetophenone. [This procedure was … A solution of 4-benzyloxy-5-ethyl2-hydroxyacetophenone (10 g., 0.027 mole) in 30 ml. of warm …
Number of citations: 16 pubs.acs.org
TV Shokol, VV Semenyuchenko, VP Khilya - Chemistry of Heterocyclic …, 2004 - Springer
α-(5-Phenyl-1,3,4-thiadiazolyl-2)-6-ethyl-2,4-dihydroxyacetophenone was synthesized by the condensation of 4-ethylresorcinol with 2-cyanomethyl-5-phenyl-1,3,4-thiadiazole. …
Number of citations: 6 link.springer.com
AR Katritzky, R Murugan, M Siskin - Energy & Fuels, 1990 - ACS Publications
… 5-Ethyl-2-hydroxyacetophenone (29). The MS fragmentation shows the loss of 15 (CH3) and 28 (CO) units, which is similar to that observed for acetophenone.5 It was identified as an …
Number of citations: 10 pubs.acs.org
B Dankó, S Tóth, A Martins, M Vágvölgyi… - …, 2017 - Wiley Online Library
… To obtain starting materials (ie, 5′-ethyl-2′-hydroxyacetophenone, 41; and 5′-pentyl-2′-hydroxyacetophenone; 42) for our 6-ethyl- and 6-pentyl-substituted target compounds, the …
B Dankó - 2020 - core.ac.uk
… In order to obtain starting materials (ie 5-ethyl-2-hydroxyacetophenone, (45); and 5-pentyl2-hydroxyacetophenone; (42) for our 6-ethyl and 6-pentyl substituted target compounds, the …
Number of citations: 2 core.ac.uk
JR Johnson, LF FIESER, HR SNYDER… - Organic …, 1942 - pdfcookie.com
PREFACE In the course of nearly every program of research in organic chemistry the investigator finds it necessary to use several of the better-known synthetic reactions. To discover …
Number of citations: 34 pdfcookie.com
AR Katritzky, R Murugan
Number of citations: 0

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